2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
The compound 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a fused thienopyrimidine core, an azetidine ring, and a dihydropyridazinone moiety. Thienopyrimidine derivatives are known for their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-12-2-1-4-17-19(12)8-10-6-18(7-10)14-13-11(3-5-21-13)15-9-16-14/h1-5,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWILFRTVFPJKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)CN4C(=O)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a key structural component of the compound, are known to exhibit diverse biological activities. They have been associated with anticancer, antitumor, antimicrobial, and anti-inflammatory activities, suggesting that they may interact with a variety of cellular targets.
Mode of Action
Thieno[3,2-d]pyrimidines have been found to possess cytotoxic activity on various cancer cell lines. This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in cell death.
Biochemical Pathways
Given the biological activities associated with thieno[3,2-d]pyrimidines, it can be inferred that the compound may affect pathways related to cell proliferation, inflammation, and microbial growth.
Result of Action
The compound’s action results in molecular and cellular effects consistent with its biological activities. For instance, thieno[3,2-d]pyrimidines have been found to exhibit cytotoxic activity, suggesting that the compound may induce cell death in various cancer cell lines.
Biological Activity
The compound 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₁₃H₁₅N₅OS
- Molecular Weight: 289.36 g/mol
- CAS Number: 2741907-16-2
Biological Activity Overview
The biological activity of thieno[3,2-d]pyrimidine derivatives has been widely studied, particularly for their antiproliferative and antimicrobial properties. Research indicates that modifications to the thieno[3,2-d]pyrimidine core can significantly influence the biological activity of these compounds.
Antiproliferative Activity
A notable study examined the antiproliferative effects of halogenated thieno[3,2-d]pyrimidines against various cancer cell lines. The results demonstrated that certain compounds induced apoptosis in leukemia L1210 cells and showed selective activity against several fungal strains .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | L1210 | 0.37 | Apoptosis induction |
| Compound 2 | HeLa | 0.73 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, thieno[3,2-d]pyrimidine derivatives have shown antimicrobial activity. A structure-activity relationship study indicated that compounds with specific substitutions exhibited selective antifungal effects, suggesting potential therapeutic applications in treating fungal infections.
The mechanisms underlying the biological activities of thieno[3,2-d]pyrimidines are not fully elucidated but are believed to involve interactions with key molecular targets:
- Enzyme Inhibition: Many thieno[3,2-d]pyrimidines act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.
- Receptor Modulation: These compounds may interact with various receptors involved in cell signaling pathways that regulate proliferation and apoptosis.
Case Studies
Several studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in preclinical models:
- Study on Anticancer Activity: A study published in Bioorganic and Medicinal Chemistry reported that a series of thieno[3,2-d]pyrimidines exhibited potent anticancer activity against multiple cancer cell lines, with one compound demonstrating an IC50 value significantly lower than standard chemotherapeutics .
- Antifungal Activity Evaluation: Another research effort focused on evaluating the antifungal properties of modified thieno[3,2-d]pyrimidines against clinical isolates of fungi. The results indicated promising activity against resistant strains .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., compounds from ): These lack the azetidine-dihydropyridazinone side chain but share the thienopyrimidine core. Substitutions at positions 2 and 3 (e.g., aromatic aldehydes or benzylamine derivatives) modulate biological activity, such as selective cytotoxicity against cancer cell lines (e.g., IC₅₀ values of 1.2–8.7 µM in PC-3 and MCF-7 cells) .
Pyrido[2,3-d]pyrimidin-4(1H)-ones (e.g., compound 3 in ): These replace the thiophene ring with a pyridine moiety. Such derivatives exhibit antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., compound 50e in ): These feature piperidine or pyrazole substituents, enhancing cellular permeability and kinase inhibition (e.g., nanomolar IC₅₀ against EGFR mutants) .
Structural Differentiation of the Target Compound :
- The dihydropyridazinone group introduces hydrogen-bonding capacity absent in simpler thienopyrimidinones, which may improve solubility or target engagement .
Physicochemical Properties
- Solubility: Thienopyrimidinones with polar substituents (e.g., dihydropyridazinone) typically exhibit improved aqueous solubility compared to nonpolar analogs (e.g., vs. 4).
- Metabolic Stability : The azetidine ring may reduce metabolic degradation compared to larger N-heterocycles (e.g., piperidine in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
